154303-05-6

Catalog No.
S1793467
CAS No.
154303-05-6
M.F
C217H341N71O74S9
M. Wt
5417.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
154303-05-6

CAS Number

154303-05-6

Product Name

154303-05-6

Molecular Formula

C217H341N71O74S9

Molecular Weight

5417.1

InChI

InChI=1S/C217H341N71O74S9/c1-11-102(4)166-208(356)278-143-97-370-371-99-145(212(360)288-71-32-46-148(288)206(354)260-121(43-28-67-239-217(233)234)183(331)271-136(79-152(226)296)211(359)287-70-31-47-149(287)207(355)270-128(76-110-85-235-100-245-110)190(338)251-113(35-15-20-59-218)174(322)243-89-156(300)285-68-29-44-146(285)204(352)247-104(6)171(319)284-169(107(9)292)213(361)362)280-196(344)135(84-165(316)317)269-202(350)144-98-369-366-94-140-199(347)256-120(42-27-66-238-216(231)232)182(330)265-130(78-151(225)295)191(339)275-139(198(346)255-118(39-19-24-63-222)181(329)262-126(74-108-33-13-12-14-34-108)188(336)261-125(73-101(2)3)187(335)253-116(37-17-22-61-220)180(328)257-122(53-56-159(304)305)175(323)241-88-155(299)281-167(105(7)290)210(358)282-166)93-365-364-92-138(273-172(320)112(223)52-55-158(302)303)197(345)258-123(54-57-160(306)307)184(332)272-137(91-289)177(325)244-90-157(301)286-69-30-45-147(286)205(353)277-142(203(351)276-140)96-368-367-95-141(201(349)264-129(77-150(224)294)176(324)242-86-153(297)248-115(36-16-21-60-219)186(334)283-168(106(8)291)209(357)279-144)274-189(337)127(75-109-48-50-111(293)51-49-109)263-194(342)134(83-164(314)315)268-195(343)133(82-163(312)313)266-185(333)124(58-72-363-10)259-193(341)132(81-162(310)311)267-192(340)131(80-161(308)309)249-154(298)87-240-173(321)114(40-25-64-236-214(227)228)250-170(318)103(5)246-178(326)119(41-26-65-237-215(229)230)252-179(327)117(254-200(143)348)38-18-23-62-221/h12-14,33-34,48-51,85,100-107,112-149,166-169,289-293H,11,15-32,35-47,52-84,86-99,218-223H2,1-10H3,(H2,224,294)(H2,225,295)(H2,226,296)(H,235,245)(H,240,321)(H,241,323)(H,242,324)(H,243,322)(H,244,325)(H,246,326)(H,247,352)(H,248,297)(H,249,298)(H,250,318)(H,251,338)(H,252,327)(H,253,335)(H,254,348)(H,255,346)(H,256,347)(H,257,328)(H,258,345)(H,259,341)(H,260,354)(H,261,336)(H,262,329)(H,263,342)(H,264,349)(H,265,330)(H,266,333)(H,267,340)(H,268,343)(H,269,350)(H,270,355)(H,271,331)(H,272,332)(H,273,320)(H,274,337)(H,275,339)(H,276,351)(H,277,353)(H,278,356)(H,279,357)(H,280,344)(H,281,299)(H,282,358)(H,283,334)(H,284,319)(H,302,303)(H,304,305)(H,306,307)(H,308,309)(H,310,311)(H,312,313)(H,314,315)(H,316,317)(H,361,362)(H4,227,228,236)(H4,229,230,237)(H4,231,232,238)(H4,233,234,239)

InChI Key

KZMZKUVIDVBQGX-UHFFFAOYSA-N

The compound with the Chemical Abstracts Service (CAS) number 154303-05-6 is known as Echistatin. It is a small peptide derived from the venom of the viper Echis carinatus. Echistatin functions primarily as an antagonist of integrin receptors, specifically targeting the glycoprotein IIb/IIIa complex, which is crucial for platelet aggregation in blood coagulation processes. This compound plays a significant role in research related to thrombosis and hemostasis due to its ability to inhibit platelet activation and aggregation .

Echistatin α1-isoform acts as a potent antagonist of integrins, particularly αVβ3 and αIIbβ3 [, ]. It binds irreversibly to the RGD recognition site on integrins, preventing them from interacting with their ligands (other molecules). This disrupts cell adhesion, migration, and signaling processes, potentially leading to various biological effects depending on the cellular context.

  • Toxicity: Data on specific toxicity is limited. However, as a snake venom component, Echistatin α1-isoform should be handled with caution, potentially causing irritation or allergic reactions upon contact [].
  • Flammability: Not flammable.
  • Reactivity: Can react with other proteins and may be susceptible to degradation by proteases.

Please Note:

  • Information on the specific molecular structure and detailed chemical reactions is limited due to the proprietary nature of some research and commercial applications.
  • Further research is needed to fully characterize the safety profile of Echistatin α1-isoform.

Echistatin, identified by the CAS number 154303-05-6, is a protein found in the venom of the saw-scaled viper (Echis carinatus) []. Research has explored its potential applications in various areas of medicine due to its unique properties.

Inhibition of Platelet Aggregation

One of the well-studied functions of Echistatin is its ability to inhibit platelet aggregation. Platelets are blood cells involved in forming clots to prevent bleeding. Echistatin binds to a specific receptor on platelets, glycoprotein IIb/IIIa, and prevents them from clumping together [, ]. This characteristic makes Echistatin a potential therapeutic candidate for preventing thrombosis, a blood clot formation within a blood vessel.

, primarily involving its interactions with integrins on cell surfaces. It has been shown to bind to the glycoprotein IIb/IIIa receptor, leading to inhibition of fibrinogen binding, which is essential for platelet aggregation. The binding mechanism typically involves the recognition of specific amino acid sequences within the integrin structure, such as the RGD (arginine-glycine-aspartic acid) motif, which is a common recognition site for many integrins . Additionally, Echistatin may undergo proteolytic degradation by various proteases, which can affect its stability and biological activity .

Echistatin exhibits potent antithrombotic activity by preventing platelet aggregation. Studies have demonstrated that it effectively inhibits the binding of fibrinogen to activated platelets, thereby reducing thrombus formation. This property makes Echistatin a valuable tool in studying platelet function and developing therapies for thrombotic disorders. Moreover, it has been linked to potential applications in cancer therapy due to its ability to inhibit tumor cell migration and metastasis by targeting integrins involved in cell adhesion and signaling .

Echistatin can be synthesized through solid-phase peptide synthesis techniques. This method allows for the precise assembly of amino acids into peptides, enabling control over the sequence and structure of the final product. The synthesis typically involves:

  • Coupling: Sequential addition of protected amino acids to a solid support.
  • Deprotection: Removal of protective groups to expose reactive sites for further coupling.
  • Cleavage: Detaching the synthesized peptide from the solid support at the end of synthesis.

The purity of synthesized Echistatin is often confirmed through high-performance liquid chromatography (HPLC) and mass spectrometry .

Echistatin has several applications in biomedical research and therapeutic development:

  • Antithrombotic Therapy: Due to its ability to inhibit platelet aggregation, it is studied as a potential treatment for thrombotic diseases.
  • Cancer Research: Its role in inhibiting cell migration makes it a candidate for research into cancer metastasis.
  • Integrin Studies: Echistatin serves as a valuable tool for studying integrin functions and their roles in various biological processes .

Research on Echistatin has focused on its interactions with various proteins and receptors involved in hemostasis and cell adhesion. Interaction studies have shown that Echistatin effectively binds to glycoprotein IIb/IIIa receptors on platelets, blocking their activation by fibrinogen. These studies are crucial for understanding how Echistatin can modulate platelet function and its potential therapeutic implications .

Echistatin shares similarities with several other integrin antagonists and peptides derived from snake venoms or synthetic sources. Below are some comparable compounds:

Compound NameCAS NumberSourceKey Characteristics
GR 1440531215333-48-4SyntheticIntegrin alphaIIb/beta3 receptor antagonist
Obtustatin1215333-48-4Snake venomPotent inhibitor of platelet aggregation
Cyclic RGD PeptidesVariousSyntheticMimics natural ligands for integrins

Echistatin's uniqueness lies in its specific mechanism of action against glycoprotein IIb/IIIa receptors compared to other compounds that may target different integrins or pathways . Its origin from snake venom also provides distinctive structural features that contribute to its biological activity.

Amino Acid Sequence Composition

Echistatin, identified by the Chemical Abstracts Service number 154303-05-6, represents a single-chain polypeptide comprising 49 amino acid residues with a molecular formula of C₂₁₇H₃₄₁N₇₁O₇₄S₉ and a molecular weight of 5417.05 daltons [1] [2]. The complete amino acid sequence has been established as H-Glu-Cys-Glu-Ser-Gly-Pro-Cys-Cys-Arg-Asn-Cys-Lys-Phe-Leu-Lys-Glu-Gly-Thr-Ile-Cys-Lys-Arg-Ala-Arg-Gly-Asp-Asp-Met-Asp-Asp-Tyr-Cys-Asn-Gly-Lys-Thr-Cys-Asp-Cys-Pro-Arg-Asn-Pro-His-Lys-Gly-Pro-Ala-Thr-OH [1] [5].

The amino acid composition analysis reveals a distinctive distribution pattern characteristic of disintegrin proteins [24]. The polypeptide contains eight cysteine residues positioned at locations 2, 7, 8, 11, 20, 32, 37, and 39, which form the structural foundation for the disulfide bridge network [1] [6]. Acidic residues predominate with eleven total occurrences, including eight aspartic acid residues at positions 26, 27, 29, 30, 38, and 39, and three glutamic acid residues at positions 1, 3, and 16 [24]. Basic residues contribute seven occurrences, comprising four arginine residues at positions 9, 22, 24, and 41, and three lysine residues at positions 12, 35, and 45 [24].

Amino AcidCountPositions in Sequence
Alanine223, 47
Arginine49, 22, 24, 41
Asparagine310, 33, 42
Aspartic acid826, 27, 29, 30, 38, 39
Cysteine82, 7, 8, 11, 20, 32, 37, 39
Glutamic acid31, 3, 16
Glycine55, 17, 34, 46, 48
Histidine144
Leucine114
Lysine312, 35, 45
Methionine128
Phenylalanine113
Proline46, 40, 43
Serine14
Threonine318, 36, 49
Tyrosine131

The secondary structure elements within the primary sequence include four short beta-strands that form two segments of antiparallel beta-sheet structure [9] [16]. These beta-strands are connected by tight reverse turns and an eleven-residue loop that creates a characteristic hairpin configuration [9]. The Arg-Gly-Asp tripeptide sequence, located at residues 24-26, occupies a critical position at the tip of this hydrophilic loop [9] [16].

Disulfide Bond Network (C2-C11, C7-C32, C8-C37, C20-C39)

The disulfide bond architecture of echistatin has been definitively established through comprehensive mass spectrometry analysis and chemical reduction studies [6] [28]. The four intramolecular disulfide bridges follow a specific connectivity pattern: Cys2-Cys11, Cys7-Cys32, Cys8-Cys37, and Cys20-Cys39 [6] [10] [28]. This disulfide bonding pattern was determined through selective reduction using tris-(2-carboxyethyl)-phosphine at acidic pH conditions, which enabled stepwise identification of each bridge [28].

The reduction kinetics revealed distinct accessibility patterns for each disulfide bond [28]. At 20°C, the Cys2-Cys11 bridge demonstrated the highest susceptibility to reduction, producing a relatively stable intermediate [28]. Subsequent treatment at 41°C rendered the Cys7-Cys32 and Cys8-Cys37 bridges accessible to reduction at approximately equal rates [28]. The Cys20-Cys39 bridge exhibited the greatest stability, requiring complete reduction of the other three bridges before becoming accessible [28].

Disulfide BridgeCysteine PositionsReduction TemperatureStability Order
Bridge 1Cys2-Cys1120°CLeast stable
Bridge 2Cys7-Cys3241°CIntermediate
Bridge 3Cys8-Cys3741°CIntermediate
Bridge 4Cys20-Cys3920°C (after others)Most stable

The disulfide connectivity pattern creates a rigid globular core that constrains the polypeptide backbone into its characteristic fold [10] [11]. Nuclear magnetic resonance constraint analysis utilizing 490 interatomic distance measurements confirmed this disulfide assignment and demonstrated that the cross-links stabilize the protein through a network of irregular loops [4] [10]. The disulfide bridges contribute significantly to the overall thermal stability and maintain the structural integrity required for biological activity [6] [28].

Three-Dimensional Conformational Features

Nuclear Magnetic Resonance-Derived Solution Structure

Nuclear magnetic resonance spectroscopy has provided detailed insights into the solution structure of echistatin through comprehensive proton resonance assignments and distance geometry calculations [4] [9] [10]. The complete proton resonance assignments encompass all backbone amide, alpha carbon-hydrogen, and side-chain resonances, with the exception of the eta-amino protons of arginine residues [16]. Two-dimensional nuclear magnetic resonance methods yielded 490 interatomic distance constraints, which were subsequently utilized in distance geometry calculations to determine the three-dimensional structure [4].

The solution structure determination employed advanced techniques including off-resonance rotating-frame Overhauser enhancement spectroscopy to analyze internal motional dynamics [13] [14]. The nuclear magnetic resonance-derived structure reveals a well-defined core region extending from Ser4 to Cys20 and from Asp30 to Asn42, with an average pairwise root mean square distance of 0.100 nanometers calculated over backbone atoms [10]. The structural analysis identified five hydrogen-bonding constraints and twenty-one torsional constraints derived from vicinal spin-spin coupling constants [19].

The secondary structure composition consists of a type I beta-turn, a short beta-hairpin, and a short irregular antiparallel beta-sheet [16]. The protein adopts a series of irregular loops that form a rigid core stabilized by the four cystine cross-links [4]. Nuclear Overhauser effect measurements demonstrated that the Arg-Gly-Asp sequence adopts a turn-like structure located at the apex of a nine-residue loop connecting two strands of the distorted beta-sheet [19].

Structural ElementResidue RangeNuclear Magnetic Resonance Parameters
Well-defined coreSer4-Cys20, Asp30-Asn42Root mean square distance: 0.100 nm
Beta-strand 1Residues 16-20Antiparallel configuration
Beta-strand 2Residues 29-31Antiparallel configuration
Arg-Gly-Asp loopResidues 21-30Nine-residue connecting loop
C-terminal regionResidues 42-49High flexibility observed

The nuclear magnetic resonance analysis revealed significant conformational flexibility in specific regions [13] [14]. The C-terminal polypeptide is visible as a beta-hairpin structure running parallel to the Arg-Gly-Asp loop and exposing residues Pro43, His44, and Lys45 at the tip [13] [14]. Strong networks of nuclear Overhauser effects between residues of the Arg-Gly-Asp loop and the C-terminal tail indicate concerted motions between these functional regions [13] [14].

X-ray Crystallographic Insights

X-ray crystallographic analysis of echistatin was achieved at 1.80 Ångström resolution, providing high-resolution structural details that complement nuclear magnetic resonance findings [12] [15] [25]. The crystal structure determination utilized data collected from a single frozen crystal containing two molecules per asymmetric unit [12]. Ramachandran plot analysis of the final structure revealed 95.7% of residues in the favored region and 4.3% in the additionally allowed region, with no residues in outlier regions [12].

The crystallographic structure confirms the presence of four disulfide bonds with the connectivity pattern Cys2-Cys11, Cys7-Cys32, Cys8-Cys37, and Cys20-Cys39 [12] [25]. The overall structure contains one pair of antiparallel beta-strands spanning residues 16-20 and 29-31 [12]. Superimposition of the two crystallographically independent molecules revealed conformational differences in their Arg-Gly-Asp loops and C-terminal regions [12] [15].

The crystal structure analysis identified specific hydrogen bonding patterns within the Arg-Gly-Asp loop and between the loop and C-terminal domain [12]. Chain A structure demonstrated consistency with nuclear magnetic resonance analysis, showing that the Gly-Pro-Ala-Thr residues of the C-terminus exhibit high flexibility and cannot be observed in solution studies [12] [15]. The hydrogen bond patterns of the Arg-Gly-Asp loop and the interactions between the loop and C-terminus in echistatin matched those observed in medium-length disintegrins [12].

Crystallographic ParameterValueChain AChain B
Resolution1.80 Å--
Ramachandran favored95.7%--
Ramachandran allowed4.3%--
Ramachandran outliers0%--
Beta-strand pairs1Residues 16-20, 29-31Residues 16-20, 29-31
C-terminal flexibilityHighGPAT residues unobservedAdditional hydrogen bonds

The crystallographic data revealed that the side chain of Asp30 in the Arg-Gly-Asp loop forms hydrogen bonds with the amide proton of Asn42 in the C-terminus [12]. Chain B exhibited additional hydrogen bond interactions, including contacts between Met28 and Lys45, and between Asp30 and Lys45 [12]. These structural observations provided molecular-level insights into the conformational preferences and stability of functional domains [12] [15].

Mobile Arg-Gly-Asp Loop Dynamics

The Arg-Gly-Asp loop represents the most dynamically active region of the echistatin structure, exhibiting significant mobility that has been characterized through multiple biophysical approaches [13] [14] [19]. Nitrogen-15 relaxation measurements provided quantitative characterization of the mobility at this active site, revealing order parameters ranging from 0.3 to 0.5, which represent among the smallest values ever observed at protein active sites [19]. The overall correlation time of echistatin was determined through fluorescence measurements and utilized in model-free analysis to establish internal motional parameters [19].

The integrin-binding loop displays an overall movement with maximal amplitude of 30 degrees [13] [14]. Internal angular motions occurring on the 100-300 picosecond timescale indicate increased flexibility for backbone atoms at the base of the integrin-recognition loop [13] [14]. Backbone atoms of Ala23, which flanks the Arg24-Gly-Asp26 tripeptide, and Asp26 of the integrin-binding motif showed increased angular mobility [13] [14]. These observations suggest the existence of major and minor hinge effects at the base and tip of the Arg-Gly-Asp loop, respectively [13] [14].

The motion of the Arg-Gly-Asp site detected experimentally extends beyond simple loop oscillation and represents a more complex dynamic behavior [19]. Generalized order parameters calculated from ensemble three-dimensional structures demonstrated that the flexible region characterized by relaxation experiments correlates with structural variations observed in nuclear magnetic resonance solution structures [19]. The mobile nature of this loop is considered essential for rapid recognition and optimal fitting to integrin receptor binding sites [10] [13].

Dynamic ParameterMeasurementValue RangeSignificance
Order parametersNitrogen-15 relaxation0.3-0.5Highest mobility observed
Loop amplitudeAngular motion30 degrees maximumOverall movement range
Internal motionsTimescale100-300 picosecondsBackbone flexibility
Hinge effectsLocationBase (major), tip (minor)Ala23 and Asp26 mobility

The Arg-Gly-Asp sequence adopts well-defined conformations for the side chains of constituent amino acids, despite the overall loop mobility [13] [14]. The side chains maintain specific orientations that optimize interactions with target integrin receptors while retaining the conformational flexibility necessary for induced-fit binding mechanisms [13] [14]. Nuclear Overhauser effect networks demonstrate strong correlations between residues of the Arg-Gly-Asp loop and C-terminal tail, indicating concerted motions between these functional regions [13] [14].

C-Terminal Domain Architecture

β-Hairpin Structural Motif

The C-terminal domain of echistatin adopts a distinctive beta-hairpin structural motif that extends from residue 42 through the C-terminus at residue 49 [13] [14] [17]. High-resolution nuclear magnetic resonance analysis revealed that the full-length C-terminal polypeptide is visible as a beta-hairpin running parallel to the Arg-Gly-Asp loop [13] [14]. This hairpin structure exposes critical residues Pro43, His44, and Lys45 at the tip, creating a secondary interaction surface [13] [14].

The beta-hairpin motif represents a significant structural feature that distinguishes echistatin from other disintegrin family members [12] [17]. X-ray crystallographic analysis confirmed the hairpin configuration and demonstrated that this structure maintains consistent hydrogen bonding patterns across different crystal forms [12]. The Asn42 residue can interact with the mainchain amide proton of Pro43 in both crystallographically independent molecules [12]. Additionally, the extended C-terminal tail residue His44 can interact with Asn42 in both chain conformations [12].

The structural organization of the beta-hairpin creates a compact fold that positions key residues for potential protein-protein interactions [12] [17]. The hairpin extends approximately 8-10 Ångströms from the main body of the protein, creating an accessible interaction surface [12]. The backbone conformation of the hairpin exhibits some variability between different structural determinations, suggesting inherent flexibility within this motif [12] [13].

Hairpin Structural FeatureResidue RangeKey InteractionsFunctional Significance
Hairpin spanResidues 42-49Parallel to Arg-Gly-Asp loopSecondary binding surface
Tip residuesPro43, His44, Lys45Surface exposedDirect receptor contact
Base interactionsAsn42-Pro43Hydrogen bondingStructural stability
Cross-hairpin contactsHis44-Asn42Stabilizing interactionsConformational constraint

The beta-hairpin structure demonstrates conservation of key hydrogen bonding patterns that parallel those observed in medium-length disintegrins [12]. Structural comparison with related proteins revealed that the conformation of the C-terminal hairpin may be critical for integrin recognition specificity [12] [17]. The positioning of the hairpin relative to the Arg-Gly-Asp loop creates a bipartite binding interface that enhances overall receptor affinity [13] [14].

Conformational Flexibility and Stability

The C-terminal domain exhibits a complex balance between conformational flexibility and structural stability that is essential for biological function [12] [13] [14]. Nuclear magnetic resonance studies demonstrated that while the overall beta-hairpin motif is maintained, significant flexibility exists in the terminal residues Gly46-Pro47-Ala48-Thr49 [12] [13]. This flexibility is evidenced by the absence of observable nuclear magnetic resonance signals for these residues in solution structure determinations [12] [13].

X-ray crystallographic analysis revealed conformational differences between the two crystallographically independent molecules, particularly in their C-terminal regions [12] [15]. Chain A structure exhibited conformational states consistent with nuclear magnetic resonance observations, showing high flexibility for the terminal Gly-Pro-Ala-Thr sequence [12]. Chain B demonstrated additional stabilizing interactions, including hydrogen bonds between Met28 and Lys45, and between Asp30 and Lys45 [12]. These observations indicate that the C-terminal region can adopt multiple conformational states depending on environmental conditions [12] [15].

The flexibility of the C-terminal domain serves functional purposes in receptor recognition and binding [13] [14] [21]. Deletion studies removing nine C-terminal amino acids demonstrated decreased ability to bind integrin receptors and reduced inhibition of platelet aggregation [21]. Truncated echistatin lacking the C-terminal domain failed to induce conformational changes in receptor molecules, indicating that this region contributes to receptor activation mechanisms [21].

Flexibility ParameterMeasurement MethodObservationFunctional Impact
Terminal residuesNuclear magnetic resonanceGPAT sequence unobservedHigh mobility essential
Conformational statesX-ray crystallographyChain A vs Chain B differencesMultiple binding modes
Receptor bindingDeletion analysis9-residue removal effectsReduced affinity
Conformational inductionFunctional assaysReceptor activation requirementEssential for activity

The conformational flexibility of the C-terminal domain enables adaptive binding to different integrin receptor subtypes [13] [14] [21]. Nuclear Overhauser effect measurements revealed strong correlations between C-terminal residues and the Arg-Gly-Asp loop, indicating coordinated motions that optimize receptor interactions [13] [14]. The balance between flexibility and stability in this domain represents a critical structural feature that enables echistatin to maintain high binding affinity while accommodating diverse receptor conformations [12] [13] [21].

The chemical synthesis of echistatin represents a significant achievement in solid-phase peptide synthesis methodology, particularly given the challenges associated with multiple disulfide bond formation. The total synthesis was accomplished using the Merrifield solid-phase method with an overall yield of 4%, which is considered remarkable for a peptide of this complexity [7] [8].

The synthesis protocol employed butyloxycarbonyl (Boc) protection chemistry with benzyl-based side chain protection strategies. Assembly of the primary structure was performed on a phenylacetamidomethyl (PAM) resin using an Applied Biosystems 430A automated peptide synthesizer [7]. The synthesis utilized a double-coupling protocol to ensure high coupling efficiency, with yields greater than 98.5% achieved for most coupling cycles. However, certain challenging residues including Arg-9, Arg-22, and Ile-19 required additional coupling cycles to achieve satisfactory incorporation [7] [8].

Critical parameters for successful synthesis included the use of hydroxybenzotriazole esters in dimethylformamide for difficult couplings, particularly for arginine and histidine residues [7]. To prevent undesired acid-catalyzed oxidations during synthesis, 0.1% dithioerythritol was added as a scavenger during trifluoroacetic acid deblocking steps [7]. The final peptide resin was cleaved using hydrogen fluoride in the presence of p-thiocresol and p-cresol scavengers, which proved superior to alternative cleavage conditions [7] [8].

The synthesis methodology demonstrated several important technical advances for disulfide-rich peptides. The use of appropriate side-chain protection was critical to minimize by-product formation during synthesis and hydrogen fluoride deprotection. The application of the high-hydrogen fluoride procedure with specific scavenger combinations proved essential, as alternative methods such as anisole scavenging or low-high hydrogen fluoride procedures generated complex and difficult-to-purify mixtures [7] [8].

ParameterValueSignificance
Overall Yield4%Exceptional for 49-residue disulfide-rich peptide
Coupling Efficiency>98.5%High fidelity amino acid incorporation
Resin Loading0.25 mMOptimal for complex peptide synthesis
Cleavage MethodHF with p-thiocresol/p-cresolSuperior to alternative scavenger systems

Oxidative Folding Pathways

The oxidative folding of echistatin represents a critical step in obtaining biologically active material, as proper disulfide bond formation is essential for integrin recognition and inhibitory activity. The folding process involves the formation of four disulfide bonds from eight cysteine residues, presenting significant thermodynamic and kinetic challenges [7] [5].

Air oxidation of the reduced octahydro derivative was identified as the optimal folding method, with pH 8.0 determined to be the ideal condition through systematic optimization studies [7] [8]. Probe oxidations conducted at pH values of 6.5, 7.0, 7.5, and 8.0 over a four-day period clearly demonstrated pH 8.0 as optimal for both reaction rate and product homogeneity [7]. The oxidation was performed in dilute ammonium acetate buffer at 5°C for 18 hours, followed by incubation at ambient temperature for 3 days [7].

Detailed analysis of the oxidative folding pathway revealed a stepwise reduction pattern that provides insights into the thermodynamic stability of different disulfide arrangements [5]. Using partial reduction with tris-(2-carboxyethyl)-phosphine at acidic pH, researchers identified a specific order of disulfide bond accessibility:

Stage 1 (20°C): Selective reduction of the Cys2-Cys11 bridge, yielding a relatively stable intermediate with three remaining disulfide bonds [5].

Stage 2 (41°C): Simultaneous reduction of Cys7-Cys32 and Cys8-Cys37 bridges at approximately equal rates, generating bicyclic intermediates [5].

Stage 3 (20°C): Reduction of less stable bicyclic peptides while retaining the Cys20-Cys39 bridge as the most stable single disulfide bond [5].

Stage 4 (20°C): Complete reduction to the linear octahydro form [5].

The remarkable specificity of the refolding process was demonstrated when reduced synthetic echistatin was subjected to reoxidation under controlled conditions. Dialysis of the dithiothreitol-reduced product against ammonium acetate buffer at pH 8.0 resulted in quantitative regeneration of homogeneous, biologically active echistatin [7] [8]. This highly specific refolding strongly suggests that the linear amino acid sequence contains all the information required for proper three-dimensional folding [8].

Monitoring of the oxidation progress was accomplished through analytical high-performance liquid chromatography and qualitative Ellman testing for free sulfhydryl groups [7]. The completion of disulfide bond formation was essential before proceeding with purification, as incomplete oxidation resulted in heterogeneous products with reduced biological activity [7].

Folding StageDisulfide Bonds AffectedTemperatureStability
Initial ReductionCys2-Cys1120°CMost accessible
Secondary ReductionCys7-Cys32, Cys8-Cys3741°CEqual accessibility
Tertiary ReductionBicyclic intermediates20°CLess stable
Final StateCys20-Cys39 only20°CMost stable single bond

Site-Directed Mutagenesis Studies

Site-directed mutagenesis investigations have provided crucial insights into the structure-activity relationships of echistatin, particularly regarding the arginine-glycine-aspartate (RGD) integrin recognition motif and the carboxy-terminal region. These studies have employed both single amino acid substitutions and truncation mutants to elucidate the molecular basis of echistatin's biological activity [9] [10].

RGD Motif Variants (e.g., R24A, D27W)

The RGD motif located at positions 24-26 represents the primary integrin recognition sequence, and systematic mutagenesis of these residues has revealed differential contributions to binding affinity and selectivity [9] [10]. The arginine residue at position 24 has been extensively studied through substitution with alanine (R24A) and lysine (R24K), providing insights into the importance of positive charge and specific side chain geometry [9].

The R24A mutation resulted in a dramatic loss of biological activity, with platelet aggregation inhibition reduced from an IC₅₀ of 3.3 × 10⁻⁸ M for wild-type echistatin to 6.1 × 10⁻⁷ M for the R24A variant [11] [10]. This represents an approximately 18-fold decrease in potency, indicating the critical importance of the arginine residue. Remarkably, the R24A mutant failed to induce ligand-induced binding site (LIBS) epitopes on cells transfected with αIIbβ3 and αvβ3 integrin genes, suggesting that arginine 24 is essential for conformational activation of these receptors [10].

In contrast, the conservative R24K substitution maintained full biological activity comparable to wild-type echistatin [9]. This finding indicates that a positive charge at position 24 is sufficient for activity, but the specific geometry and hydrogen bonding capabilities of arginine provide optimal integrin recognition. The preservation of activity with lysine substitution supports the hypothesis that electrostatic interactions are crucial for initial receptor binding [9].

The aspartate residue at position 26 proved to be absolutely essential for biological activity. Both D26A and D26E mutations resulted in essentially complete loss of integrin binding and biological activity [9]. Even at concentrations as high as 120 nM, the D26A mutant showed minimal binding to immobilized αIIbβ3 integrin [9]. The critical nature of this residue is consistent with its conservation among all characterized disintegrins and its known role in coordinating metal ions in the integrin binding site [9].

Position 27, immediately following the essential aspartate, has been the subject of particularly interesting mutagenesis studies. The D27W mutation, which incorporates the tryptophan residue found in the selective disintegrin barbourin, resulted in enhanced binding affinity with a Kd of 2 ± 1 nM compared to 15 ± 6 nM for wild-type echistatin [9]. This represents approximately a 7-fold improvement in binding affinity to αIIbβ3 integrin. However, the D27W mutation showed altered selectivity, with decreased binding to αvβ3 integrin and impaired ability to induce LIBS epitopes in this receptor subtype [10].

The D27F mutation, which replicates the phenylalanine found in fibrinogen's RGDF sequence, also demonstrated enhanced potency similar to the D27W variant [9]. These hydrophobic substitutions at position 27 suggest that nonpolar interactions can significantly enhance binding affinity, potentially through increased contact surface area with the integrin binding pocket [9].

MutantIC₅₀ (M)Binding AffinityLIBS InductionSelectivity Changes
Wild-type3.3 × 10⁻⁸ReferencePositiveαIIbβ3, αvβ3
R24A6.1 × 10⁻⁷18-fold decreaseAbolishedSevere impairment
R24KSimilar to WTMaintainedPositivePreserved
D26A>120 nMNo bindingAbolishedComplete loss
D27W2 × 10⁻⁹7-fold enhancementImpaired αvβ3Enhanced αIIbβ3
D27FEnhancedImprovedNot specifiedSimilar to D27W

C-Terminal Truncation Mutants (e.g., Echistatin 1-41)

The carboxy-terminal region of echistatin has been extensively studied through truncation mutagenesis, revealing its critical role in integrin binding and conformational activation. The most comprehensive study involved the echistatin 1-41 mutant, which lacks the nine carboxy-terminal amino acids (Pro42-Asn43-Pro44-His45-Lys46-Gly47-Pro48-Ala49-Thr50) [10] [12].

The echistatin 1-41 truncation mutant demonstrated significantly impaired biological activity across multiple functional assays [10]. The truncated variant showed decreased ability to bind αIIbβ3 integrin and reduced inhibition of platelet aggregation compared to full-length echistatin. Most notably, the truncated echistatin completely failed to induce LIBS epitopes on cells transfected with αIIbβ3 and αvβ3 integrin genes, indicating that the carboxy-terminal region is essential for conformational activation of these receptors [10].

Competitive binding studies revealed that echistatin 1-41 had diminished ability to compete with vitronectin binding to immobilized αvβ3 integrin and reduced competition with monoclonal antibody 7E3 binding to platelets [10]. However, when the truncated variant was immobilized, it retained the ability to bind purified αvβ3 integrin, suggesting that the carboxy-terminal region is particularly important for binding to integrins in their native, membrane-bound state [10].

More recent crystallographic and mutagenesis studies have provided detailed insights into specific carboxy-terminal residues. Truncation of the HKGPAT sequence (residues 44-49) resulted in 6.4-, 7.0-, 11.7-, and 18.6-fold decreases in inhibitory activity against αvβ3, αIIbβ3, αvβ5, and α5β1 integrins, respectively [12]. This demonstrates that the carboxy-terminal region contributes significantly to both binding affinity and integrin subtype selectivity.

Individual amino acid substitutions within the carboxy-terminal region have revealed specific structure-activity relationships. The H44A mutation unexpectedly resulted in enhanced activity, causing 2.5- and 4.4-fold increases in inhibitory potency against αIIbβ3 and α5β1 integrins [12]. This suggests that histidine 44 may introduce steric constraints that limit optimal integrin interaction. Conversely, the K45A mutation caused a 2.6-fold decrease in αIIbβ3 inhibition, indicating that the positive charge of lysine 45 contributes favorably to integrin binding [12].

Structural analysis has revealed that the carboxy-terminal region forms a β-hairpin structure that runs parallel to the RGD loop, positioning residues Pro43, His44, and Lys45 at the tip [13] [12]. Nuclear magnetic resonance studies have demonstrated concerted motions between the RGD loop and carboxy-terminal tail, suggesting cooperative binding interactions [13]. The lysine 45 residue appears to play a particularly important structural role, as its side chain forms stabilizing interactions with both Met28 and Asp30, creating a unique turn structure that maintains the proper orientation of the carboxy-terminal region [12].

Truncation VariantResidues RemovedαIIbβ3 EffectLIBS InductionStructural Impact
Echistatin 1-4142-49 (8 residues)Decreased bindingAbolishedLoss of β-hairpin
HKGPAT truncation44-49 (6 residues)7.0-fold decreaseNot testedPartial β-hairpin loss
H44A point mutantHis44 only2.5-fold increaseNot testedReduced steric constraint
K45A point mutantLys45 only2.6-fold decreaseNot testedLoss of stabilizing charge

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

White lyophilised solid

Storage

-20°C

Sequence

ECESGPCCRNCKFLKEGTICKRARGDDMDDYCNGKTCDCPRNPHKGPAT(Disulfide bridge between Cys2 and Cys11, Cys7 and Cys32, Cys8 and Cys37, Cys20 and Cys39)

Dates

Last modified: 08-15-2023

Explore Compound Types